PRL 3195

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

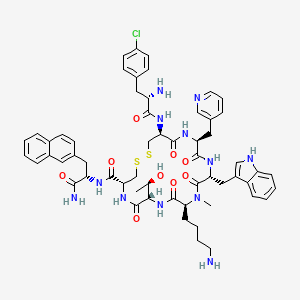

Molecular Formula |

C58H69ClN12O9S2 |

|---|---|

Molecular Weight |

1177.8 g/mol |

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-11-methyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C58H69ClN12O9S2/c1-33(72)50-57(79)69-48(54(76)65-44(51(62)73)26-35-16-19-37-11-3-4-12-38(37)24-35)32-82-81-31-47(68-52(74)42(61)25-34-17-20-40(59)21-18-34)55(77)66-45(27-36-10-9-23-63-29-36)53(75)67-46(28-39-30-64-43-14-6-5-13-41(39)43)58(80)71(2)49(56(78)70-50)15-7-8-22-60/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,72H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,73)(H,65,76)(H,66,77)(H,67,75)(H,68,74)(H,69,79)(H,70,78)/t33-,42+,44+,45+,46-,47-,48+,49+,50+/m1/s1 |

InChI Key |

RENOENXJSIVTHJ-PCBWRSKKSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N1)CCCCN)C)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC7=CC=CC=C7C=C6)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCCCN)C)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action for PRL-3195

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding a compound designated as PRL-3195. The search for its mechanism of action, preclinical data, and any associated clinical studies did not yield any relevant results.

The initial investigation included queries for "PRL-3195 mechanism of action," "PRL-3195 preclinical studies," "PRL-3195 clinical trials," and "PRL-3195 pharmacology." The search results pointed to information on other unrelated therapeutic agents, including:

-

PRT3645, PRT2527, and a SMARCA2/BRM degrader from Prelude Therapeutics' oncology pipeline.[1]

-

Inhaled nitric oxide for the treatment of pulmonary hypertension associated with COPD (NCT01728220).[2]

-

PRL-02 , a depot formulation for advanced prostate cancer, which is undergoing a Phase 1/2a clinical trial.[3]

It is possible that PRL-3195 is an internal designation for a compound in very early-stage development with no data disclosed in the public domain, a misnomer, or a discontinued project.

Due to the complete absence of information, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. Further analysis and reporting on the core requirements are contingent on the future availability of scientific data regarding PRL-3195.

References

- 1. Prelude Therapeutics Provides Clinical Update and Announces Presentation of New Preclinical Data at the Upcoming 2022 AACR Annual Meeting | PRLD Stock News [stocktitan.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Clinical Trials | Phase 1/2a, Open-label, Multicenter Study of Intramuscular PRL-02 Depot in Patients with Advanced Prostate Cancer [uvahealth.com]

PRL-3195: A Comprehensive Technical Guide to its Binding Affinity for the Somatostatin Receptor Subtype 5 (sst5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the synthetic peptide PRL-3195 for the human somatostatin receptor subtype 5 (sst5). The document outlines quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the sst5 signaling pathway.

Quantitative Binding Affinity Data

PRL-3195 is a somatostatin receptor antagonist with a high affinity for the sst5 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, for PRL-3195 against various human somatostatin receptor subtypes are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| sst5 | 6[1][2] |

| sst2 | 17[1][2] |

| sst3 | 66[1][2] |

| sst1 | 1000[1][2] |

| sst4 | 1000[1][2] |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of PRL-3195 for sst5 is typically achieved through a competitive radioligand binding assay. The following is a generalized, yet detailed, protocol that forms the basis of such an investigation.

Membrane Preparation

-

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human sst5 receptor are cultured to confluence.

-

Homogenization: Cells are harvested and suspended in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifugation: The cell suspension is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The prepared membranes are then stored at -80°C until use.

Competitive Binding Assay

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled ligand that binds to sst5 (e.g., [125I]-labeled somatostatin-28).

-

Increasing concentrations of the unlabeled competitor compound, PRL-3195.

-

A fixed amount of the prepared cell membranes expressing sst5.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis

-

IC50 Determination: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of PRL-3195. A sigmoidal dose-response curve is fitted to the data to determine the concentration of PRL-3195 that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Ki Calculation: The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

sst5 Signaling Pathway

The somatostatin receptor subtype 5 (sst5) is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to inhibitory G-proteins (Gαi/o) to initiate downstream signaling cascades.

Caption: sst5 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like PRL-3195.

Caption: Radioligand binding assay workflow.

References

PRL-3195: A Potent and Selective Somatostatin Receptor 5 Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRL-3195 is a synthetic peptide analog that acts as a potent and selective antagonist for the somatostatin receptor subtype 5 (SSTR5). This document provides a comprehensive technical overview of PRL-3195, including its binding affinity, functional activity, and the experimental methodologies used for its characterization. The high affinity and selectivity of PRL-3195 for SSTR5 make it a valuable research tool for investigating the physiological roles of this receptor and a potential therapeutic candidate for diseases where SSTR5 antagonism is beneficial, such as diabetes and certain endocrine disorders. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of somatostatin receptors and the therapeutic potential of their antagonists.

Introduction to Somatostatin Receptor 5 (SSTR5)

The somatostatin receptor family comprises five distinct G protein-coupled receptors (SSTR1-5) that mediate the diverse physiological effects of the peptide hormone somatostatin. SSTR5 is prominently expressed in the pituitary gland, pancreatic islets, and the gastrointestinal tract. Its activation by somatostatin leads to the inhibition of hormone secretion, including growth hormone, prolactin, insulin, and glucagon-like peptide-1 (GLP-1). Due to its role in regulating key metabolic hormones, SSTR5 has emerged as a significant target for therapeutic intervention in conditions such as acromegaly, neuroendocrine tumors, and type 2 diabetes. The development of selective SSTR5 antagonists like PRL-3195 is crucial for elucidating the specific functions of this receptor and for creating targeted therapies with improved efficacy and reduced side effects.

Quantitative Data for PRL-3195

The following tables summarize the key quantitative data characterizing the binding affinity and functional activity of PRL-3195.

Table 1: Binding Affinity of PRL-3195 for Human Somatostatin Receptors [1]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| hSSTR1 | 1000 |

| hSSTR2 | 17 |

| hSSTR3 | 66 |

| hSSTR4 | 1000 |

| hSSTR5 | 6 |

Data from radioligand binding assays using membranes from CHO-K1 cells expressing the respective human somatostatin receptor subtypes.

Table 2: Functional Activity of PRL-3195 [1]

| Assay | Species | Tissue | Effect | ED50 (nM) |

| Aorta Ring Contraction | Rat | Thoracic Aorta | Inhibition of human urotensin II-induced phasic oscillations | 24 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Somatostatin Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of PRL-3195 for the five human somatostatin receptor subtypes.

Objective: To determine the binding affinity of PRL-3195 for hSSTR1, hSSTR2, hSSTR3, hSSTR4, and hSSTR5.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

-

Radioligand: [125I-Tyr11]-Somatostatin-14.

-

Competitor: PRL-3195.

-

Non-specific Binding Control: Unlabeled Somatostatin-14 (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin 0.5 mg/ml).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture the specific hSSTR-expressing CHO-K1 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in triplicate for each concentration of PRL-3195:

-

50 µl of assay buffer (for total binding).

-

50 µl of unlabeled Somatostatin-14 (1 µM final concentration, for non-specific binding).

-

50 µl of varying concentrations of PRL-3195.

-

-

Add 50 µl of [125I-Tyr11]-Somatostatin-14 to all wells (final concentration typically near its Kd value).

-

Add 100 µl of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 20-50 µg) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration of the assay mixture through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PRL-3195 concentration.

-

Determine the IC50 value (the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol outlines a functional assay to assess the antagonist activity of PRL-3195 at SSTR5 by measuring its ability to reverse the agonist-mediated inhibition of cAMP production.

Objective: To determine the functional antagonist potency of PRL-3195 at the hSSTR5 receptor.

Materials:

-

Cell Line: CHO-K1 cells stably expressing hSSTR5.

-

Agonist: Somatostatin-14.

-

Antagonist: PRL-3195.

-

Stimulant: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

Assay Medium: Serum-free cell culture medium containing 0.5 mM IBMX.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Preparation:

-

Seed the hSSTR5-expressing CHO-K1 cells in a 96-well plate and grow to near confluency.

-

On the day of the experiment, aspirate the growth medium and pre-incubate the cells with assay medium for 30 minutes at 37°C.

-

-

Antagonist and Agonist Incubation:

-

Prepare serial dilutions of PRL-3195.

-

Add the different concentrations of PRL-3195 to the wells and incubate for 15-30 minutes at 37°C.

-

Add a fixed concentration of Somatostatin-14 (typically its EC80 concentration for cAMP inhibition) to the wells already containing the antagonist.

-

-

Stimulation and Lysis:

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP levels using the selected detection kit and a plate reader.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the cAMP concentration against the logarithm of the PRL-3195 concentration.

-

Determine the IC50 value of PRL-3195 for the reversal of agonist-induced inhibition of cAMP accumulation.

-

Isolated Rat Thoracic Aorta Ring Contraction Assay

This ex vivo protocol is used to evaluate the functional effect of PRL-3195 on vascular tissue.[1]

Objective: To determine the potency of PRL-3195 in inhibiting urotensin II-induced vascular contractions.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Tissue: Thoracic aorta.

-

Inducing Agent: Human urotensin II.

-

Inhibitor: PRL-3195.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Organ Bath System: Equipped with isometric force transducers.

Procedure:

-

Tissue Preparation:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Place the aorta in ice-cold PSS.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

-

-

Organ Bath Mounting:

-

Mount the aortic rings in the organ baths containing PSS, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15 minutes.

-

-

Experimental Protocol:

-

After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

-

Wash the rings and allow them to return to baseline tension.

-

Pre-incubate the aortic rings with varying concentrations of PRL-3195 for a specified period (e.g., 20-30 minutes).

-

Induce phasic contractions by adding a fixed concentration of human urotensin II.

-

Record the contractile responses.

-

-

Data Analysis:

-

Measure the amplitude of the urotensin II-induced contractions in the presence and absence of PRL-3195.

-

Express the inhibitory effect of PRL-3195 as a percentage of the control response to urotensin II.

-

Construct a dose-response curve and calculate the ED50 value (the effective dose of PRL-3195 that causes 50% of the maximal inhibition).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of SSTR5 and a general workflow for characterizing an SSTR5 antagonist.

Caption: SSTR5 Signaling Pathway.

Caption: SSTR5 Antagonist Characterization Workflow.

Conclusion

PRL-3195 is a valuable pharmacological tool characterized by its high affinity and selectivity for the somatostatin receptor subtype 5. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug discovery. The detailed methodologies offer a foundation for the in vitro and ex vivo characterization of SSTR5 antagonists, while the summarized data highlights the potential of PRL-3195 for further investigation as a therapeutic agent. Future studies should focus on the in vivo efficacy and pharmacokinetic properties of PRL-3195 to fully assess its therapeutic potential.

References

An In-depth Technical Guide to PRL-3195: A Potent Somatostatin Receptor Subtype 5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-3195 is a synthetic cyclic octapeptide and a potent antagonist of the human somatostatin receptor subtype 5 (sst5). As a somatostatin-14 analog, it exhibits high affinity for sst5, with lower affinity for other somatostatin receptor subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PRL-3195. Detailed experimental protocols for its synthesis and characterization, alongside an examination of the sst5 signaling pathway it modulates, are presented to support further research and drug development efforts.

Chemical Structure and Properties

PRL-3195 is a cyclic octapeptide with a disulfide bond between two cysteine residues. Its chemical structure and properties are fundamental to its biological activity.

Chemical Structure

The primary amino acid sequence of PRL-3195 is H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2, with a disulfide bond connecting the two cysteine residues.

Caption: Linear sequence and disulfide linkage of PRL-3195.

Physicochemical Properties

Specific experimentally determined physicochemical properties such as melting point, boiling point, and pKa for PRL-3195 are not widely published. However, based on its peptide nature and the presence of ionizable groups, its solubility is expected to be pH-dependent. The following table summarizes known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C58H69ClN12O9S2 | Internal Data |

| Molecular Weight | 1177.85 g/mol | Internal Data |

| Appearance | White powder | Internal Data |

| Purity (by HPLC) | ≥95.0% | Internal Data |

| Predicted Isoelectric Point (pI) | Predicted using online peptide analysis tools | |

| Predicted Hydrophobicity | Predicted using online peptide analysis tools | |

| Solubility | To be determined experimentally |

Biological Activity and Mechanism of Action

PRL-3195 functions as a selective antagonist for the human somatostatin receptor subtype 5 (sst5), a member of the G protein-coupled receptor (GPCR) family.

Receptor Binding Affinity

PRL-3195 exhibits a high affinity for sst5, with progressively lower affinities for sst2, sst3, sst1, and sst4. This selectivity is crucial for its targeted biological effects.

| Receptor Subtype | Ki (nM) |

| sst5 | 6 |

| sst2 | 17 |

| sst3 | 66 |

| sst1 | 1000 |

| sst4 | 1000 |

Signaling Pathways

The sst5 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, PRL-3195 competitively binds to sst5, preventing the binding of endogenous somatostatin or other agonists, thereby blocking this inhibitory signaling cascade.

Caption: Antagonistic action of PRL-3195 on the sst5 signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis and characterization of PRL-3195.

Solid-Phase Peptide Synthesis of PRL-3195

A detailed, specific protocol for the synthesis of PRL-3195 has not been found in the public domain. However, a representative solid-phase peptide synthesis (SPPS) protocol for cyclic somatostatin analogs is outlined below.

Caption: General workflow for solid-phase synthesis of cyclic peptides.

Methodology:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the PRL-3195 sequence.

-

On-Resin Cyclization: After the linear peptide is assembled, the side-chain protecting groups of the two cysteine residues are selectively removed, and the disulfide bond is formed using an oxidizing agent (e.g., iodine or air oxidation).

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified PRL-3195 is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Radioligand Displacement Assay for sst5

A specific experimental protocol for determining the binding affinity of PRL-3195 to sst5 has not been identified. The following is a representative radioligand displacement assay protocol commonly used for GPCRs.

Caption: Workflow for a radioligand displacement binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human sst5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubation: In a multi-well plate, a fixed concentration of a suitable radiolabeled somatostatin analog with high affinity for sst5 (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled PRL-3195. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., somatostatin-14).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

PRL-3195 is a valuable research tool for investigating the physiological and pathophysiological roles of the sst5 receptor. Its high affinity and selectivity make it a promising lead compound for the development of novel therapeutics targeting conditions where sst5 is implicated. The information and protocols provided in this guide are intended to facilitate further research into the chemical and biological properties of this potent sst5 antagonist. Further experimental validation of its physicochemical properties and detailed elucidation of its downstream signaling effects will be crucial for its potential clinical translation.

An In-depth Technical Guide on the Role of PRL-3195 and PRL-3 in Cancer Research, with a Focus on Neuroendocrine Tumors

A Note to the Reader: Initial research indicates a potential ambiguity between the queried molecule, PRL-3195 , and a similarly named but distinct oncoprotein, PRL-3 (Phosphatase of Regenerating Liver-3) . This guide will first address the available data on PRL-3195 and then provide a comprehensive overview of PRL-3, which, given the depth of the user's request, is likely the intended subject of interest for researchers in oncology.

Part 1: PRL-3195 - A Somatostatin Receptor Antagonist

PRL-3195 is identified in scientific literature and commercial databases as a somatostatin receptor antagonist. Somatostatin receptors are frequently overexpressed in neuroendocrine tumors (NETs), making them a key target for both imaging and therapy. Antagonists of these receptors are being explored for their potential in diagnostic and therapeutic applications.

Data Presentation: Binding Affinity of PRL-3195

The primary quantitative data available for PRL-3195 is its binding affinity (Ki) to human somatostatin receptors (sst). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| hsst1 | 1000 |

| hsst2 | 17 |

| hsst3 | 66 |

| hsst4 | 1000 |

| hsst5 | 6 |

Data sourced from multiple commercial suppliers and research databases.[1][2][3][4][5][6][7][8][9]

Due to the limited publicly available research on PRL-3195's specific role in neuroendocrine tumor biology beyond its receptor binding profile, a more detailed analysis of its mechanism of action, experimental protocols, and signaling pathways is not feasible at this time.

Part 2: PRL-3 (PTP4A3) - A Key Player in Cancer Metastasis

Phosphatase of Regenerating Liver-3 (PRL-3), also known as PTP4A3, is a dual-specificity protein tyrosine phosphatase that is well-documented for its role in promoting cancer progression, particularly metastasis.[10][11] Its overexpression has been correlated with poor prognosis in numerous cancers.[12] While extensive research directly on PRL-3 in neuroendocrine tumors is still emerging, its fundamental role in oncogenic signaling pathways makes it a person of significant interest for all cancer researchers.

Data Presentation: PRL-3 in Cancer

Table 2: PRL-3 Overexpression in Various Human Cancers

| Cancer Type | Frequency of High PRL-3 Expression | Correlation with Metastasis/Poor Prognosis |

| Colorectal Cancer | ~44.6% in primary tumors, significantly higher in metastases[13] | Associated with liver and lung metastases[13] |

| Gastric Cancer | High expression linked to tumor progression | Correlated with poor prognosis |

| Breast Cancer | Overexpressed in 70-75% of tumors | Associated with adverse disease outcome |

| Liver Cancer | Frequently overexpressed | Promotes proliferation, migration, and adhesion[12] |

| Ovarian & Cervical Cancer | High expression observed | Linked to cancer progression[12] |

| Lung Cancer | Frequently overexpressed | Facilitates adaptation to hypoxic microenvironment[14] |

Table 3: Effects of PRL-3 Modulation on Cancer Cell Phenotypes

| Experimental Approach | Cell Line(s) | Observed Effect |

| PRL-3 Overexpression | Chinese Hamster Ovary (CHO) | Increased cell motility, invasion, and metastasis[13] |

| siRNA-mediated knockdown of PRL-3 | DLD-1 (human colon cancer) | Suppressed metastatic tumor formation in vivo[13] |

| PRL-3 Overexpression | Glioma cells | Promoted cell migration and invasion[15] |

| PRL-3 Knockdown | Various (ovarian, lung, gastric, colorectal, leukemia) | Significantly hindered cancer cell growth[12] |

Experimental Protocols

Detailed methodologies are crucial for the study of PRL-3. Below are protocols for key experiments.

1. Western Blotting for PRL-3 Protein Expression

This protocol is used to detect and quantify the amount of PRL-3 protein in cell lysates.

-

Sample Preparation (Cell Lysis):

-

Culture cells to the desired confluency.

-

Place the culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA lysis buffer.

-

Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

-

Agitate for 30 minutes at 4°C.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to PRL-3 overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16][17][18]

-

2. Transwell Cell Migration and Invasion Assay

This assay quantifies the migratory and invasive potential of cancer cells in response to PRL-3 expression.

-

Cell Preparation:

-

Culture cells and, if applicable, transfect with PRL-3 expression vectors or siRNA.

-

After 24-48 hours, serum-starve the cells for 12-24 hours.

-

Harvest the cells using trypsin and resuspend them in a serum-free medium.

-

-

Assay Procedure:

-

Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a layer of Matrigel.

-

Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Seed a defined number of cells (e.g., 1 x 10^5) in serum-free medium into the upper chamber of the Transwell insert.[13]

-

Incubate for a period that allows for cell migration/invasion (typically 12-48 hours).

-

After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the cells that have migrated to the bottom of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several microscopic fields to quantify migration or invasion.

-

Mandatory Visualizations: Signaling Pathways and Workflows

PRL-3 Signaling Pathways

PRL-3 promotes tumorigenesis by activating several key signaling pathways.[12][19]

Caption: Overview of major signaling pathways activated by PRL-3.

PRL-3 and the p38 MAPK Stress Response Pathway

PRL-3 can dephosphorylate and inactivate p38 MAPK, promoting cell survival under stress conditions like hypoxia.[14]

Caption: PRL-3 negatively regulates the p38 MAPK stress pathway.

Experimental Workflow for Studying PRL-3 Function

The following diagram illustrates a typical workflow for investigating the role of PRL-3 in cancer cell migration.

Caption: Workflow for analyzing PRL-3's role in cell migration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PRL-3 dephosphorylates p38 MAPK to promote cell survival under stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The phosphatase of regenerating liver-3 protein (PRL-3) promotes glioma cell invasiveness by interacting with β3 -tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating Growth Hormone Regulation with PRL-3195

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PRL-3195, a selective somatostatin receptor antagonist, and its role in the investigation of growth hormone (GH) regulation. PRL-3195, by virtue of its high affinity for somatostatin receptor subtype 5 (sst5), offers a unique tool to probe the intricate mechanisms governing GH secretion. This document details the molecular profile of PRL-3195, the signaling pathways it modulates, and methodologies for its experimental application. Quantitative data is presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction: The Role of Somatostatin in Growth Hormone Regulation

The secretion of growth hormone from the anterior pituitary gland is a tightly regulated process, primarily controlled by the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH) and the inhibitory influence of somatostatin (SST). Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5. In the context of GH regulation, sst2 and sst5 are the predominant subtypes expressed on pituitary somatotrophs[1][2].

Activation of these receptors by endogenous somatostatin triggers a cascade of intracellular events that ultimately suppress GH release. This inhibitory signaling is crucial for maintaining physiological GH homeostasis. The development of subtype-selective ligands for somatostatin receptors has been instrumental in dissecting the specific roles of each receptor in various physiological processes.

PRL-3195: A Selective Somatostatin Receptor Antagonist

PRL-3195 is a synthetic peptide analog of somatostatin that acts as a competitive antagonist at somatostatin receptors. Unlike somatostatin agonists which mimic the inhibitory effects of the natural ligand, PRL-3195 blocks the binding of endogenous somatostatin, thereby disinhibiting the signaling pathways that suppress GH secretion.

Molecular Profile and Receptor Binding Affinity

PRL-3195 exhibits a distinct binding profile across the five human somatostatin receptor subtypes. Its antagonist properties are characterized by its binding affinity (Ki), with lower values indicating a stronger interaction. The compound shows a notable preference for sst5, sst2, and sst3.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| sst1 | 1000 |

| sst2 | 17 |

| sst3 | 66 |

| sst4 | 1000 |

| sst5 | 6 |

| Data sourced from publicly available information[3][4][5]. |

This receptor binding profile makes PRL-3195 a valuable tool for investigating the specific contributions of sst5 and sst2 in the regulation of GH secretion.

Mechanism of Action: Disinhibition of Growth Hormone Secretion

The primary mechanism by which PRL-3195 is expected to modulate GH regulation is through the blockade of the tonic inhibitory signal provided by endogenous somatostatin. By acting as an antagonist at sst5 and sst2 receptors on pituitary somatotrophs, PRL-3195 prevents the downstream signaling events that lead to the suppression of GH release.

Signaling Pathways

The canonical signaling pathway for sst2 and sst5 involves coupling to inhibitory G-proteins (Gi/o). Activation of these receptors by somatostatin leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization.

-

Inhibition of voltage-gated calcium (Ca2+) channels, reducing intracellular Ca2+ concentration.

These events collectively decrease the excitability of somatotrophs and inhibit the exocytosis of GH-containing secretory granules. PRL-3195, by blocking somatostatin binding, is hypothesized to prevent these inhibitory signals, thereby potentiating GH secretion, particularly in response to stimulatory signals like GHRH. Recent studies on other sst5 antagonists, such as SCO-240, have demonstrated a robust stimulation of GH secretion in humans, providing a strong precedent for the expected effects of PRL-3195[6][7].

Experimental Protocols

Investigating the effects of PRL-3195 on GH regulation requires a combination of in vitro and in vivo experimental approaches.

In Vitro: Primary Pituitary Cell Culture

This protocol is designed to assess the direct effects of PRL-3195 on GH secretion from primary pituitary cells.

4.1.1. Materials

-

Rat or mouse pituitaries

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase

-

DNase I

-

PRL-3195

-

GHRH

-

Somatostatin-14

-

GH ELISA kit

4.1.2. Procedure

-

Cell Isolation: Aseptically remove anterior pituitaries from rodents. Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.

-

Cell Culture: Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Culture for 48-72 hours to allow for cell attachment and recovery.

-

Treatment:

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with varying concentrations of PRL-3195 for 30 minutes.

-

To test for antagonism, add a fixed concentration of somatostatin-14 in the presence of varying concentrations of PRL-3195.

-

To test for potentiation of stimulated release, add GHRH with or without PRL-3195.

-

Include appropriate vehicle controls.

-

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: Collect the culture medium from each well and centrifuge to remove any cellular debris.

-

GH Measurement: Quantify the concentration of GH in the culture medium using a species-specific GH ELISA kit according to the manufacturer's instructions.

4.1.3. Expected Outcome

PRL-3195 is expected to increase basal GH secretion by blocking the effects of any endogenously produced somatostatin. Furthermore, it should reverse the inhibitory effect of exogenously added somatostatin-14 in a dose-dependent manner. When co-administered with GHRH, PRL-3195 is anticipated to potentiate GHRH-stimulated GH release.

In Vivo: Growth Hormone Stimulation Test in Rodents

This protocol is designed to evaluate the effect of PRL-3195 on basal and GHRH-stimulated GH secretion in a live animal model.

4.2.1. Materials

-

Male Sprague-Dawley rats (250-300g)

-

PRL-3195

-

GHRH

-

Anesthetic (e.g., isoflurane)

-

Intravenous (IV) catheters

-

Blood collection tubes (with EDTA)

-

Centrifuge

-

GH ELISA kit

4.2.2. Procedure

-

Animal Preparation: Acclimatize rats to handling for several days before the experiment. On the day of the study, anesthetize the rats and place an IV catheter in the jugular vein for blood sampling and administration of test substances. Allow the animals to recover from anesthesia.

-

Baseline Sampling: Collect a baseline blood sample (t=0).

-

Treatment Administration: Administer a bolus IV injection of either vehicle or PRL-3195 at various doses.

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

GHRH Challenge (Optional): To assess the potentiation of stimulated GH release, administer a submaximal dose of GHRH 30 minutes after the initial PRL-3195 or vehicle injection. Continue blood sampling at the specified intervals.

-

Sample Processing: Immediately place blood samples on ice, then centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

GH Measurement: Determine plasma GH concentrations using a species-specific GH ELISA kit.

4.2.3. Expected Outcome

Administration of PRL-3195 is expected to cause a dose-dependent increase in circulating GH levels compared to the vehicle-treated group. In the GHRH challenge, the GH peak in response to GHRH is expected to be significantly higher in the animals pre-treated with PRL-3195.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

In Vitro Data

| Treatment Group | PRL-3195 Conc. (nM) | Somatostatin Conc. (nM) | GHRH Conc. (nM) | Mean GH Secretion (ng/mL) ± SEM | % Change from Control |

| Vehicle Control | 0 | 0 | 0 | 0 | |

| PRL-3195 | 1 | 0 | 0 | ||

| 10 | 0 | 0 | |||

| 100 | 0 | 0 | |||

| Somatostatin | 0 | 10 | 0 | ||

| PRL-3195 + Somatostatin | 1 | 10 | 0 | ||

| 10 | 10 | 0 | |||

| 100 | 10 | 0 | |||

| GHRH | 0 | 0 | 10 | ||

| PRL-3195 + GHRH | 100 | 0 | 10 |

In Vivo Data

| Treatment Group | Dose (mg/kg) | Time (min) | Mean Plasma GH (ng/mL) ± SEM |

| Vehicle | - | 0 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 90 | |||

| 120 | |||

| PRL-3195 | X | 0 | |

| 15 | |||

| 30 | |||

| 60 | |||

| 90 | |||

| 120 |

Conclusion

PRL-3195 represents a potent and selective antagonist of somatostatin receptors, particularly sst5. Its ability to block the inhibitory tone of endogenous somatostatin on pituitary somatotrophs makes it an invaluable research tool for elucidating the complex regulatory networks that control growth hormone secretion. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the pharmacological and physiological effects of PRL-3195 and other somatostatin receptor modulators. Further studies with this compound will undoubtedly contribute to a more profound understanding of pituitary function and may open new avenues for the therapeutic modulation of the GH axis.

References

- 1. Functional association of somatostatin receptor subtypes 2 and 5 in inhibiting human growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scohia.com [scohia.com]

Unable to Fulfill Request for "PRL 3195" Technical Guide Due to Lack of Publicly Available Information

A comprehensive search has yielded no publicly available data on a compound or substance designated "PRL 3195." As a result, the creation of an in-depth technical guide or whitepaper on its discovery and initial characterization is not possible at this time.

Extensive searches for "this compound" across scientific databases, clinical trial registries, and corporate pipelines have not returned any specific information. This suggests that "this compound" may be:

-

An internal, proprietary compound code that has not yet been disclosed publicly.

-

A very recent discovery that has not yet been published or presented in a public forum.

-

An incorrect or outdated designation for a compound known by another name.

An investigation into companies with similar naming conventions, such as Prelude Therapeutics (Nasdaq: PRLD), which uses "PRT" prefixes for its development candidates, also did not reveal any connection to a "this compound."

Without access to any discovery, preclinical, or characterization data, the core requirements of the request, including:

-

Quantitative Data Presentation: Summarizing data into structured tables.

-

Experimental Protocols: Providing detailed methodologies for key experiments.

-

Mandatory Visualizations: Creating diagrams for signaling pathways or experimental workflows.

cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking information on "this compound," it is recommended to:

-

Verify the compound designation: Ensure that "this compound" is the correct and current identifier.

-

Consult internal documentation: If this compound is part of an internal research program, relevant information would be contained within proprietary documents.

-

Monitor scientific literature and conference proceedings: If "this compound" is a new therapeutic candidate, initial data will likely be presented at major scientific meetings or published in peer-reviewed journals in the future.

We will continue to monitor for any public disclosures related to "this compound" and will be prepared to generate the requested technical guide should information become available.

In-Depth Technical Guide to PRL-3195: A Potent Somatostatin Receptor Subtype 5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for PRL-3195, a synthetic peptide analog of somatostatin. PRL-3195 is distinguished by its high affinity and selectivity for the somatostatin receptor subtype 5 (sst5), making it a valuable tool for research into the physiological and pathophysiological roles of this receptor.

Core Compound Data

PRL-3195 is a cyclic peptide with the following key identifiers:

| Parameter | Value |

| CAS Number | 341519-04-8[1] |

| Molecular Weight | 1177.85 g/mol |

| Peptide Sequence | H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-N-Me-Lys-Thr-Cys-2-Nal-NH2 (Disulfide bond) |

Quantitative Biological Activity

PRL-3195 exhibits a high binding affinity for the human somatostatin receptor subtype 5 (sst5), with moderate affinity for sst2 and sst3, and significantly lower affinity for sst1 and sst4. The inhibitory constants (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) |

| sst1 | 1000 |

| sst2 | 17 |

| sst3 | 66 |

| sst4 | 1000 |

| sst5 | 6 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of PRL-3195. The following sections outline standard experimental protocols relevant to the characterization of somatostatin analogs.

Solid-Phase Peptide Synthesis (SPPS) of PRL-3195

A standard solid-phase peptide synthesis protocol is employed for the preparation of PRL-3195.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-Phase Synthesis Workflow for PRL-3195.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. Activation is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Cyclization: Form the disulfide bridge by oxidation, for example, by stirring the linear peptide in a dilute aqueous solution at a slightly basic pH.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Somatostatin Receptor Binding Assay

To determine the binding affinity of PRL-3195 for different somatostatin receptor subtypes, a competitive radioligand binding assay is typically performed.

Workflow for Receptor Binding Assay:

Caption: Workflow for a Competitive Radioligand Binding Assay.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-labeled somatostatin-14) and varying concentrations of PRL-3195.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the PRL-3195 concentration to generate a displacement curve. Calculate the IC50 value, which is the concentration of PRL-3195 that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Somatostatin receptors, including sst5, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. As an antagonist, PRL-3195 is expected to block these downstream signaling events initiated by somatostatin or other sst5 agonists.

Simplified sst5 Signaling Pathway:

Caption: Antagonistic Action of PRL-3195 on the sst5 Signaling Pathway.

This guide serves as a foundational resource for researchers working with PRL-3195. For further in-depth analysis and specific applications, consulting the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols for In Vitro Binding Assay of Cofilin-Actin Interaction Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to numerous cellular processes, including cell motility, morphology, and division. A key protein in this regulation is cofilin, which promotes the disassembly of actin filaments.[1] The interaction between cofilin and actin is a critical control point for cytoskeletal dynamics, making it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. These application notes provide a detailed protocol for an in vitro binding assay to screen for and characterize small molecule modulators of the cofilin-actin interaction. While a specific protocol for "PRL-3195" is not publicly available, this document outlines a comprehensive methodology that can be adapted for testing compounds like it that are hypothesized to target this interaction.

Principle of the Assay

This protocol describes a quantitative pull-down assay to measure the binding of cofilin to filamentous actin (F-actin) in vitro.[2] The assay involves incubating purified cofilin with pre-polymerized F-actin. The F-actin is then pelleted by ultracentrifugation, and the amount of cofilin that co-sediments with the F-actin is quantified. The effect of a test compound, such as a potential inhibitor or enhancer of the interaction, can be determined by including it in the incubation step and measuring the subsequent change in the amount of bound cofilin.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the experimental procedure.

Caption: Simplified signaling pathway of cofilin-mediated actin dynamics.

Caption: Workflow for the cofilin-actin in vitro binding assay.

Experimental Protocol

This protocol is adapted from established methods for studying cofilin-actin interactions.[1][3]

Materials and Reagents

-

Purified recombinant human cofilin-1 (non-phosphorylated)

-

Rabbit skeletal muscle actin

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

-

Polymerization buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

Binding buffer: KMEH buffer (50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM HEPES pH 7.5)

-

Test compound (e.g., PRL-3195) dissolved in a suitable solvent (e.g., DMSO)

-

Bovine Serum Albumin (BSA)

-

SDS-PAGE gels (e.g., 4-20% Tris-Glycine)

-

Coomassie Brilliant Blue or other protein stain

-

Ultracentrifuge and appropriate rotors/tubes

-

Gel imaging system and densitometry software

Procedure

-

Preparation of F-actin:

-

Dissolve lyophilized rabbit skeletal muscle actin in G-buffer to a concentration of 1 mg/mL.

-

Leave on ice for 1 hour to depolymerize any actin oligomers.

-

Clarify by centrifugation at 100,000 x g for 1 hour at 4°C to remove any aggregates.

-

Induce polymerization by adding 1/10th volume of 10X polymerization buffer to the G-actin solution.

-

Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.

-

-

Binding Assay:

-

Set up reactions in polycarbonate ultracentrifuge tubes. A typical reaction volume is 100 µL.

-

In each tube, combine the following in order:

-

Binding buffer

-

Test compound at various concentrations (or vehicle control).

-

Purified cofilin (final concentration to be optimized, typically in the low micromolar range).

-

-

Pre-incubate for 15 minutes at room temperature.

-

Add F-actin to a final concentration (e.g., 5 µM).

-

Incubate the mixture for 30 minutes at room temperature to allow binding to reach equilibrium.

-

-

Sedimentation of F-actin:

-

Centrifuge the reaction tubes at 150,000 x g for 30 minutes at 25°C to pellet the F-actin and any bound proteins.

-

Carefully collect the supernatant, which contains the unbound cofilin.

-

Wash the pellet once with binding buffer and centrifuge again under the same conditions.

-

Remove the supernatant and resuspend the pellet in 1X SDS-PAGE sample buffer, equal to the initial reaction volume.

-

-

Analysis:

-

Load equal volumes of the supernatant and resuspended pellet fractions onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Stain the gel with Coomassie Brilliant Blue and destain.

-

Image the gel and perform densitometry to quantify the intensity of the cofilin bands in the supernatant and pellet fractions.

-

Data Presentation and Analysis

The amount of bound cofilin is determined by the intensity of the cofilin band in the pellet fraction. The data can be analyzed to determine the binding affinity (Kd) of cofilin for F-actin in the presence and absence of the test compound. For inhibitory compounds, an IC50 value can be calculated.

Table 1: Representative Quantitative Data for a Hypothetical Inhibitor of Cofilin-Actin Binding

| Inhibitor Conc. (µM) | Cofilin in Supernatant (Arbitrary Units) | Cofilin in Pellet (Arbitrary Units) | % Bound Cofilin | % Inhibition |

| 0 (Vehicle) | 1500 | 8500 | 85.0 | 0 |

| 0.1 | 2000 | 8000 | 80.0 | 5.9 |

| 1 | 4500 | 5500 | 55.0 | 35.3 |

| 10 | 7500 | 2500 | 25.0 | 70.6 |

| 100 | 9000 | 1000 | 10.0 | 88.2 |

The percentage of bound cofilin is calculated as: (Pellet Intensity / (Pellet Intensity + Supernatant Intensity)) * 100. The percent inhibition is calculated relative to the vehicle control. This data can be plotted to determine the IC50 value of the inhibitor.

Conclusion

This document provides a robust framework for an in vitro binding assay to study the interaction between cofilin and F-actin and to screen for potential modulators of this interaction. The protocol is adaptable and can be optimized for specific experimental needs. The provided diagrams and data table structure offer a clear guide for experimental setup and data presentation, facilitating the discovery and characterization of novel therapeutic agents targeting actin dynamics.

References

Application Notes and Protocols for the Use of PRL 3195 in Cell Culture Experiments

Introduction

PRL 3195 is a synthetic peptide analog that acts as a somatostatin receptor antagonist. It exhibits high affinity for the human somatostatin receptor subtypes 5 (sst₅), 2 (sst₂), and 3 (sst₃), with reported Kᵢ values of 6 nM, 17 nM, and 66 nM, respectively.[1][2][3] Its antagonistic properties at these G-protein coupled receptors make it a valuable tool for investigating the physiological and pathological roles of somatostatin signaling in various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[4][5][6] These notes provide a framework for designing and executing cell culture experiments to elucidate the biological effects of this compound.

Data Presentation

Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | Kᵢ (nM) |

| sst₅ | 6 |

| sst₂ | 17 |

| sst₃ | 66 |

| sst₁ | 1000 |

| sst₄ | 1000 |

This data is compiled from publicly available information.[1][2]

Experimental Protocols

Protocol 1: Evaluating the Antagonistic Activity of this compound on Somatostatin-Mediated Inhibition of Cell Proliferation

This protocol is designed to determine the ability of this compound to reverse the anti-proliferative effects of a somatostatin receptor agonist.

1. Cell Line Selection:

-

Choose a cell line that endogenously expresses sst₂, sst₃, or sst₅. Examples include various neuroendocrine tumor cell lines (e.g., AtT-20) or cancer cell lines (e.g., HT-29, capan-2, A549).[4][7]

-

Alternatively, use a recombinant cell line engineered to express a specific somatostatin receptor subtype (e.g., HEK293-sst₅, CHO-sst₅).[8][9][10]

2. Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

Somatostatin receptor agonist (e.g., Octreotide for sst₂, or Somatostatin-14 for broader activity)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

3. Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

The following day, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM).

-

After a pre-incubation period with this compound (e.g., 30-60 minutes), add a fixed, sub-maximal inhibitory concentration of the somatostatin receptor agonist to the appropriate wells.

-

Include control wells: untreated cells, cells treated with agonist alone, and cells treated with this compound alone.

-

Incubate the plate for a period suitable for observing changes in proliferation (e.g., 24-72 hours).

-

At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of proliferation relative to the untreated control and plot the results to determine the effective concentration of this compound for antagonizing the agonist's effect.

Protocol 2: Analysis of Downstream Signaling Pathways

This protocol aims to investigate the effect of this compound on the downstream signaling pathways of somatostatin receptors, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[4]

1. Cell Line Selection:

-

As described in Protocol 1, use a cell line expressing the somatostatin receptor of interest.

2. Materials:

-

Selected cell line

-

Serum-free cell culture medium

-

This compound

-

Somatostatin receptor agonist

-

Forskolin (or another adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer compatible with the cAMP assay

3. Procedure:

-

Seed cells in a suitable format (e.g., 24- or 48-well plate) and grow to near confluence.

-

Starve the cells in a serum-free medium for a few hours before the experiment to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Add a fixed concentration of the somatostatin receptor agonist to the appropriate wells.

-

After a short incubation with the agonist (e.g., 15-30 minutes), stimulate the cells with forskolin to induce cAMP production.

-

Include appropriate controls: basal (no treatment), forskolin only, forskolin + agonist, and forskolin + this compound alone.

-

Terminate the stimulation and lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Perform the cAMP assay according to the manufacturer's protocol.

-

Measure the cAMP levels and analyze the data to determine how this compound reverses the agonist-induced inhibition of cAMP production.

Mandatory Visualizations

Caption: Workflow for assessing the antagonistic effect of this compound.

Caption: Simplified somatostatin receptor signaling pathway antagonized by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PRL-3195 [cellmano.com]

- 4. mdpi.com [mdpi.com]

- 5. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways. | Semantic Scholar [semanticscholar.org]

- 8. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin sst5 inhibition of receptor mediated regeneration of rat aortic vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

Unraveling the Therapeutic Potential of PRL-3195 in Preclinical Disease Models

For Immediate Release

[City, State] – [Date] – Researchers in the field of neurodegenerative diseases are actively exploring novel therapeutic compounds to combat the debilitating effects of disorders such as Alzheimer's and Parkinson's disease. While extensive research is underway, specific information regarding a compound designated as "PRL-3195" and its administration in animal models of disease is not currently available in the public domain.

The development of new drugs involves a rigorous and lengthy process, often beginning with preclinical studies in animal models to assess safety and efficacy. These studies are crucial for understanding how a potential therapeutic, such as a hypothetical PRL-3195, might interact with biological systems and affect the course of a disease.

The Role of Animal Models in Neurodegenerative Disease Research

Animal models are indispensable tools in the study of complex human diseases. In the context of neurodegenerative disorders, these models are designed to replicate key aspects of the human condition, allowing scientists to investigate disease mechanisms and test new interventions.

Commonly Used Animal Models in Neurodegenerative Disease Research:

-

Alzheimer's Disease: Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin-1 (PS1), are widely used. These models develop amyloid plaques and cognitive deficits, mimicking key pathological features of the human disease.

-

Parkinson's Disease: Neurotoxin-based models, using substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), are employed to induce the loss of dopamine-producing neurons, a hallmark of Parkinson's disease. Genetic models that carry mutations in genes such as α-synuclein are also utilized to study the familial forms of the disease.

Hypothetical Application Notes for a Novel Compound (PRL-3195)

Should a compound like PRL-3195 emerge in the scientific literature for the treatment of a neurodegenerative disease, its application notes would be built upon a foundation of rigorous preclinical testing. The following represents a generalized framework of what such notes might entail, based on standard practices in the field.

Table 1: Hypothetical Dosing Regimen for PRL-3195 in a Mouse Model of Alzheimer's Disease

| Parameter | Description |

| Animal Model | APP/PS1 Transgenic Mice |

| Age of Animals | 6 months (at initiation of treatment) |

| Route of Administration | Oral gavage |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |

| Dosage Groups | Vehicle Control, 1 mg/kg, 5 mg/kg, 10 mg/kg |

| Dosing Frequency | Once daily |

| Duration of Treatment | 12 weeks |

Table 2: Hypothetical Behavioral and Pathological Endpoints

| Assessment | Timepoint | Description |

| Morris Water Maze | Week 12 | To assess spatial learning and memory. |

| Y-Maze | Week 12 | To evaluate short-term working memory. |

| Immunohistochemistry | End of study | Quantification of amyloid-beta plaque load in the hippocampus and cortex. |

| ELISA | End of study | Measurement of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates. |

| Western Blot | End of study | Analysis of key signaling pathway proteins. |

Experimental Protocols: A Generalized Approach

Detailed protocols are essential for the reproducibility of scientific findings. Below are generalized examples of protocols that would be adapted for a specific compound like PRL-3195.

Protocol 1: Administration of PRL-3195 via Oral Gavage

-

Preparation of Dosing Solution:

-

On each day of dosing, prepare fresh solutions of PRL-3195 at the required concentrations (1 mg/kg, 5 mg/kg, 10 mg/kg) in the specified vehicle.

-

Ensure the compound is fully dissolved or forms a homogenous suspension.

-

-

Animal Handling:

-

Gently restrain the mouse, ensuring minimal stress.

-

-

Gavage Procedure:

-

Use a 20-gauge, 2-inch curved gavage needle.

-

Carefully insert the needle into the esophagus and deliver the specified volume of the dosing solution directly into the stomach.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Morris Water Maze for Assessment of Spatial Memory

-

Apparatus:

-

A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint.

-

A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.

-

-

Acquisition Phase (Days 1-5):

-

Conduct four trials per day for each mouse.

-

In each trial, release the mouse from one of four starting positions.

-

Allow the mouse to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Visualizing Experimental Design and Potential Mechanisms

Diagrams are crucial for illustrating complex experimental workflows and biological pathways.

Caption: Workflow for a preclinical study of a hypothetical compound.

Caption: A hypothetical signaling pathway for a neuroprotective drug.

While the scientific community eagerly awaits breakthroughs in the treatment of neurodegenerative diseases, specific data on a compound named PRL-3195 is not yet available. The information presented here serves as a general guide to the types of studies and protocols that are fundamental to the preclinical evaluation of any new therapeutic agent in this field. As research progresses, it is anticipated that novel compounds will emerge, and their detailed application notes and protocols will become available to the scientific community, paving the way for future clinical trials.

Developing a Cell-Based Assay for the Characterization of PRL 3195, a Somatostatin Receptor Subtype 5 Agonist

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a cell-based assay to characterize the activity of PRL 3195, a potent and selective somatostatin receptor subtype 5 (sst5) agonist. The described assay utilizes a homogenous, bioluminescent method to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in a cell line stably expressing the human sst5 receptor. This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Introduction

This compound is a synthetic somatostatin-14 analog with a high affinity for the somatostatin receptor subtype 5 (sst5).[1] The sst5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gi/o alpha subunit. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[2][3] The modulation of sst5 activity has therapeutic potential in various pathologies, including neuroendocrine tumors and other hormonal disorders.[3][4]

The development of robust cell-based assays is crucial for the functional characterization of novel compounds like this compound.[5][6][7] Such assays allow for the determination of key pharmacological parameters, including potency (EC50) and efficacy, in a physiologically relevant cellular context. This application note details a sensitive and high-throughput compatible cAMP assay for quantifying the agonist activity of this compound on the human sst5 receptor.

Signaling Pathway

The activation of the sst5 receptor by an agonist such as this compound initiates a signaling cascade that results in the inhibition of cAMP production. A simplified representation of this pathway is provided below.

References

- 1. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Somatostatin 5 (SST5) and Somatostatin 2 (SST2) Nonpeptide Agonists Potently Suppress Glucose- and Tolbutamide-Stimulated Dynamic Insulin Secretion From Isolated Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

Application Notes & Protocols for Studying sst5 Signaling Pathways using PRL-3195

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PRL-3195, a potent somatostatin receptor antagonist, to investigate the signaling pathways mediated by the somatostatin receptor subtype 5 (sst5). The provided protocols are designed to be adaptable to various research settings.

Introduction to PRL-3195 and sst5 Signaling

The somatostatin receptor subtype 5 (sst5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including hormone secretion and cell proliferation.[1] Upon activation by its endogenous ligand, somatostatin, sst5 initiates a cascade of intracellular signaling events. These pathways primarily involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) and intracellular calcium concentrations.[1][2]

PRL-3195 is a somatostatin receptor antagonist. Its binding affinity for the five human somatostatin receptor subtypes has been characterized, demonstrating a degree of selectivity for sst5. This selectivity allows researchers to use PRL-3195 as a tool to specifically block sst5-mediated signaling and thereby elucidate its downstream effects.